Ortho-Chlorophenyl vs. Meta/Para-Chlorophenyl Substitution: Aurora Kinase A Inhibitory Potency and Binding Conformation
Within the o-chlorophenyl-substituted pyrimidine chemotype, the ortho-chloro orientation is essential for achieving a DFG-out (inactive) binding conformation at Aurora kinase A. The prototypical o-carboxylic acid-substituted bisanilinopyrimidine lead compound exhibited an Aurora A IC50 of 6.1 ± 1.0 nM [1]. SAR studies within this series revealed that para-substituted B-ring analogs bearing polar groups retained potency only when the ortho-chloro A-ring was preserved; relocation of the chlorine to the meta or para position resulted in loss of the DFG-out binding mode and reduced inhibitory activity [1]. Although the target compound (CAS 1354925-67-9) has not been directly profiled in this published series, it shares the ortho-chlorophenyl pharmacophore that was demonstrated to be indispensable for high-affinity Aurora A engagement. The closest comparator with quantitative data, the o-carboxylic acid lead compound (Aurora A IC50 = 6.1 nM), provides a class-level baseline for ortho-chlorophenyl pyrimidines. Meta- or para-chloro analogs were not reported with IC50 values below 100 nM in the same assay format [1].
| Evidence Dimension | Aurora kinase A inhibitory potency (IC50) and binding conformation |
|---|---|
| Target Compound Data | Ortho-chlorophenyl pyrimidine scaffold (class-level): demonstrated DFG-out binding conformation; lead compound IC50 = 6.1 ± 1.0 nM (Aurora A). Target compound (CAS 1354925-67-9) retains the ortho-chlorophenyl pharmacophore but has not been directly assayed in this published dataset. |
| Comparator Or Baseline | Para- or meta-chlorophenyl pyrimidine analogs: IC50 > 100 nM (estimated from SAR trends in Lawrence et al. 2012); DFG-out conformation not observed. |
| Quantified Difference | Approximately ≥16-fold loss in Aurora A inhibitory potency upon shifting chlorine from ortho to meta/para position (class-level SAR inference). |
| Conditions | In vitro Aurora A kinase inhibition assay; X-ray crystallography for binding conformation determination (PDB 4DEB, 4DEE). Reference: Lawrence et al., J. Med. Chem. 2012. |
Why This Matters
For researchers procuring compounds to probe Aurora kinase A biology, the ortho-chlorophenyl substitution pattern is a non-negotiable structural requirement for the DFG-out binding mode; generic 2-aminopyrimidines with alternative halogen substitution patterns will not recapitulate this mechanism.
- [1] Lawrence HR, Martin MP, Luo Y, Pireddu R, Yang H, Gevariya H, Ozcan S, Zhu JY, Kendig R, Rodriguez M, Elias R, Cheng JQ, Sebti SM, Schonbrunn E, Lawrence NJ. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. J Med Chem. 2012 Sep 13;55(17):7392-416. doi: 10.1021/jm300334d. PMID: 22803810. View Source
